2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

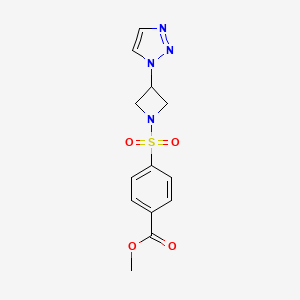

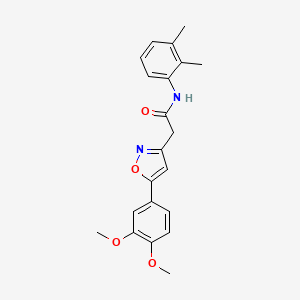

“2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride” is a chemical compound with the CAS Number: 202131-20-2 . It has a molecular weight of 228.25 and its IUPAC name is 2-(1H-benzimidazol-1-yl)ethanesulfonyl fluoride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FN2O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 . This indicates that the compound has a benzimidazole ring attached to an ethanesulfonyl fluoride group.Physical and Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 228.25 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Fluorescent and Colorimetric Sensors

Study 1 : Wu et al. (2016) developed novel 2,1,3-benzothiadiazole derivatives as sensors for fluoride ions, demonstrating selective colorimetric and fluorescent responses. This research highlights the potential application of similar compounds in detecting specific ions in various environments (Wu et al., 2016).

Synthetic Applications in Organic Chemistry

Study 2 : He et al. (2015) explored the use of fluorinated sulfinate salts in the fluoroalkylation/aryl migration of conjugated N-arylsulfonylated amides, showcasing the versatility of these compounds in synthetic organic chemistry (He et al., 2015).

Probe for Detecting Ions

Study 3 : Jia et al. (2021) investigated the mechanisms of a bifunctional fluorescent probe for detecting fluoride and sulfite ions. Their study contributes to the understanding of the reaction mechanisms and the design of selective probes (Jia et al., 2021).

Analysis of Noncovalent Interactions

Study 4 : Bellia et al. (2022) focused on contrasting the interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs, which could have implications in understanding molecular interactions in various chemical contexts (Bellia et al., 2022).

Click Chemistry Applications

Study 5 : Smedley et al. (2018) demonstrated the use of 1-bromoethene-1-sulfonyl fluoride in SuFEx click chemistry, which could be significant in creating new compounds and materials (Smedley et al., 2018).

Electrochemical Synthesis Methods

Study 6 : Laudadio et al. (2019) reported an electrochemical approach to prepare sulfonyl fluorides, highlighting an environmentally friendly synthesis method (Laudadio et al., 2019).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-(benzimidazol-1-yl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBKWJVQGOBPHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2963798.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2963802.png)

![3-Prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one](/img/structure/B2963803.png)

![N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2963804.png)

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2963808.png)

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2963812.png)

![2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2963814.png)